molecular formula C30H22Cl2N6O9S2 B12728232 6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 93857-74-0

6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B12728232
CAS No.: 93857-74-0
M. Wt: 745.6 g/mol
InChI Key: BRTGKAYUBYKCAY-UHFFFAOYSA-N
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Description

6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbonyl, and sulphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form an azo compound.

    Sulphonation: Introduction of sulphonic acid groups into the molecule using sulphuric acid or other sulphonating agents.

    Amidation: Formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process is optimized for high yield and purity, with steps such as crystallization and purification to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert azo groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups, such as methyl orange and Congo red.

    Sulphonic Acid Derivatives: Compounds like sulphanilic acid and its derivatives.

Uniqueness

6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

93857-74-0

Molecular Formula

C30H22Cl2N6O9S2

Molecular Weight

745.6 g/mol

IUPAC Name

6-amino-5-[[4-[[4-[(3,4-dichlorophenyl)carbamoylamino]benzoyl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C30H22Cl2N6O9S2/c31-21-8-6-18(12-22(21)32)36-30(41)35-17-4-1-15(2-5-17)29(40)34-19-7-10-24(26(13-19)49(45,46)47)37-38-28-23(33)9-3-16-11-20(48(42,43)44)14-25(39)27(16)28/h1-14,39H,33H2,(H,34,40)(H2,35,36,41)(H,42,43,44)(H,45,46,47)

InChI Key

BRTGKAYUBYKCAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O)NC(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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